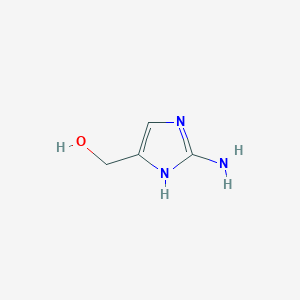

(2-amino-1H-imidazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPMWFRGZQDRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599699 | |

| Record name | (2-Amino-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-92-3 | |

| Record name | (2-Amino-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1h Imidazol 5 Yl Methanol and Its Functionalized Analogs

Strategies for Constructing the 2-Amino-1H-Imidazole Ring System

The imidazole (B134444) core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be categorized into conventional condensation reactions, multicomponent reactions, and cycloaddition reactions.

Traditional methods for imidazole synthesis often rely on the condensation of two or more simple building blocks. A common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia (B1221849), a method known as the Debus-Radziszewski synthesis. Another widely used approach is the condensation of an α-haloketone with an amidine. This method is particularly useful for accessing 2,4-disubstituted imidazoles. The choice of solvent and base is critical, with aqueous tetrahydrofuran (B95107) and potassium bicarbonate being effective for this transformation.

| Starting Materials | Reagents/Conditions | Product Type |

| 1,2-dicarbonyl, aldehyde, ammonia | Heat | Trisubstituted imidazoles |

| α-haloketone, amidine | K2CO3, aq. THF | 2,4-disubstituted imidazoles |

| Diacetyl monoxime, aromatic aldehyde, ammonium (B1175870) acetate (B1210297) | Acetic acid, room temperature | 2,4,5-trisubstituted-imidazole |

A data table summarizing conventional condensation reactions for imidazole synthesis.

Multicomponent reactions (MCRs) have gained prominence as they allow for the construction of complex molecules in a single, efficient step, often with high atom economy. youtube.com Several MCRs have been developed for the synthesis of substituted imidazoles. For instance, the one-pot reaction of O-alkyl vanillins, ammonium acetate, and benzil (B1666583) derivatives in ethanol (B145695) can yield trisubstituted imidazoles. nih.gov The inclusion of a fourth component, such as an aniline (B41778) or an amino acid, can lead to tetrasubstituted imidazoles. nih.gov Another versatile MCR involves the condensation of an aldehyde, an amine, and an isocyanide to form highly substituted 2-imidazolines, which can subsequently be oxidized to imidazoles. nih.gov The use of catalysts like copper(I) iodide can facilitate these reactions, expanding the scope of accessible imidazole derivatives. acs.orgnih.gov

| Components | Catalyst/Solvent | Product Type |

| O-alkyl vanillins, ammonium acetate, benzil derivatives | Ethanol | Trisubstituted imidazoles nih.gov |

| O-alkyl vanillins, ammonium acetate, benzil, amino compounds | Acetic acid | Tetrasubstituted imidazoles nih.gov |

| Aldehydes, amines, isocyanides | Silver(I) acetate | Highly substituted 2-imidazolines nih.gov |

| Imines, acid chlorides, N-nosyl imines | PPh(catechyl) | Highly substituted and polycyclic imidazoles acs.org |

A data table illustrating various multicomponent reactions for imidazole synthesis.

Cycloaddition reactions offer a powerful and regioselective route to the imidazole nucleus. libretexts.orgyoutube.com These reactions typically involve the combination of a dipolar species with a dipolarophile. libretexts.org A notable example is the [3+2] cycloaddition of an in situ-generated phospha-münchnone 1,3-dipole with an imine, which provides an efficient pathway to highly substituted imidazoles without the need for metal catalysts. acs.org The Diels-Alder reaction, a [4+2] cycloaddition, has also been employed using 5-methylidene-hydantoins as dienophiles to create spiro-imidazolone compounds. mdpi.com Furthermore, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates represent a modern approach that generates both a C-N and a C-C bond in the annulation step. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Imine, acid chloride, N-nosyl imine | Phosphonite mediator | Substituted imidazole acs.org |

| [4+2] Diels-Alder | 5-methylidene-hydantoin, 1,3-diene | Heat or Lewis acid (ZnI2) | Spiro-imidazolone mdpi.com |

| Palladium-catalyzed Carboamination | N-propargyl guanidine (B92328), aryl triflate | Pd(OAc)2, ligand | 2-Aminoimidazole nih.gov |

| [2+2] Cycloaddition | In situ generated allene (B1206475) and α,β-unsaturated methyl ester | Thermal | Cyclobutane fused thiazolino-2-pyridone nih.gov |

A data table summarizing cycloaddition strategies for imidazole ring formation.

Regioselective Functionalization Approaches to Introduce 2-Amino and 5-Hydroxymethyl Moieties

The synthesis of the target compound, (2-amino-1H-imidazol-5-yl)methanol, requires the specific introduction of an amino group at the C-2 position and a hydroxymethyl group at the C-5 position.

The introduction of an amino group at the C-2 position of the imidazole ring is often achieved by incorporating a guanidino moiety into one of the starting materials. For example, the cyclization of N-propargyl guanidines can be catalyzed by palladium to yield 2-aminoimidazoles. nih.gov Another approach involves the reaction of unsymmetrical carbodiimides with propargylic amines, which, under basic conditions, can selectively afford polysubstituted 2-aminoimidazoles. Direct C-H amination is a more advanced strategy, where palladium catalysis can be used for the regioselective arylation at the C-2 position, which can then be converted to an amino group. nih.govrsc.orgnih.gov

| Method | Key Reactants | Reagents/Catalyst | Key Feature |

| Cyclization | N-propargyl guanidines | Pd(OAc)2, LiOtBu | Forms both C-N and C-C bonds in one step. nih.gov |

| Domino Addition/Cyclization | Unsymmetrical carbodiimides, propargylic amines | Cs2CO3 or TEA | Base-dependent regioselectivity. |

| Direct C-H Arylation | N-protected imidazole, aryl halide | Palladium catalyst, Copper(I) iodide | Regioselective functionalization of the C-2 position. nih.govrsc.orgnih.gov |

A data table of methods for the selective introduction of a 2-amino group.

The hydroxymethyl group at the C-5 position can be introduced through several methods. A direct approach is the hydroxymethylation of a pre-formed imidazole ring using formaldehyde (B43269) or paraformaldehyde in the presence of a base. This reaction's regioselectivity can be influenced by the substituents already present on the imidazole ring. An alternative and often more controlled method is the reduction of a C-5 carboxylic acid or ester functionality. For instance, an ethyl 1-methylimidazole-5-carboxylate can be reduced to (1-methyl-1H-imidazol-5-yl)methanol using a reducing agent like lithium aluminum hydride. chemicalbook.com The C-5 position of imidazoles generally shows high reactivity towards electrophilic substitution, which can be exploited for initial functionalization before conversion to the hydroxymethyl group. nih.govnih.gov

| Method | Key Reactant | Reagents/Conditions | Key Feature |

| Direct Hydroxymethylation | Imidazole derivative | Formaldehyde/Paraformaldehyde, Base | Direct installation of the hydroxymethyl group. |

| Reduction of Carboxylate | Imidazole-5-carboxylate ester | Lithium aluminum hydride (LiAlH4), THF | Controlled reduction to the alcohol. chemicalbook.com |

| Denitrogenative Transannulation | 5-Amino-1,2,3-triazole, Aldehyde | Heat | Forms a 2-substituted imidazole with a hydroxylated side chain. mdpi.com |

A data table summarizing methods for the hydroxymethylation at the C-5 position.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Imidazole Substitution

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, which is a significant departure from traditional nucleophilic aromatic substitution that typically requires a leaving group like a halogen. wikipedia.org The VNS reaction is particularly effective for nitro-substituted aromatic systems, where the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack. wikipedia.orgorganic-chemistry.org

The general mechanism of VNS involves the attack of a carbanion, stabilized by an electron-withdrawing group and bearing a leaving group at the nucleophilic carbon, on the electrophilic aromatic ring. wikipedia.org This is followed by a base-induced β-elimination of the leaving group and a proton, leading to the restoration of aromaticity and the formation of the substituted product. wikipedia.org

While direct VNS on this compound itself is not extensively documented, the principles of VNS can be applied to appropriately activated imidazole precursors. For instance, nitro-substituted imidazoles are prime candidates for VNS reactions. The nitro group can be strategically placed to direct the substitution to a desired position on the imidazole ring. Following the VNS reaction, the nitro group can be reduced to an amino group, and other functional groups can be manipulated to afford the target this compound analogs. The orientation of the substitution is largely governed by the conjugation between the nitro group and other substituents on the imidazole ring. icm.edu.pl

Advanced Synthetic Techniques Applicable to this compound Derivatives

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and modification of complex molecules like this compound and its derivatives. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Metal-Catalyzed Transformations for Imidazole Synthesis and Modification

Metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including imidazoles. Catalysts based on palladium, copper, and rhodium have been extensively used to construct the imidazole ring and to introduce a wide variety of substituents. jst.go.jpnih.govresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are widely used to form C-C bonds, allowing for the introduction of aryl, vinyl, and other groups onto the imidazole core. More recently, palladium-catalyzed direct C-H activation has emerged as a powerful strategy for the functionalization of imidazoles, avoiding the need for pre-functionalized starting materials. jst.go.jpnih.govelsevierpure.com For instance, palladium-catalyzed C-H heteroarylation of N-protected-2,5-disubstituted imidazoles at the C4-position has been developed, offering a route to complex heterobiaryl compounds. jst.go.jpnih.govelsevierpure.com

Copper-catalyzed reactions are also prominent in imidazole synthesis. Copper catalysts can promote the formation of C-N and C-C bonds, facilitating the construction of the imidazole ring from various precursors. rsc.orgmdpi.com For example, copper-catalyzed multi-component reactions involving amidines have been employed for the synthesis of polysubstituted imidazoles. chemicalbook.com

Rhodium-catalyzed reactions have shown great utility in the enantioselective synthesis of imidazole derivatives. nih.gov Chiral rhodium catalysts can control the stereochemistry of reactions, which is crucial for the synthesis of biologically active molecules. Rhodium-catalyzed C-H activation and cyclization reactions have been used to create fused imidazole systems with high enantiomeric excess. nih.gov

Table 1: Examples of Metal-Catalyzed Transformations for Imidazole Synthesis and Functionalization

| Catalyst System | Transformation | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(OPiv)₂ / F-bathophen | C4-H Heteroarylation | N-protected-2,5-disubstituted imidazoles and N-heteroaryl halides | Direct C-H functionalization, synthesis of heterobiaryl compounds. | jst.go.jp |

| [RhCl(coe)₂]₂ / TangPhos | Enantioselective Intramolecular Alkylation | N-allylic benzimidazoles | High enantioselectivity (up to 98% ee) via C-H bond activation. | nih.gov |

| Cu(II) trifluoromethanesulfonate | Tandem reaction for 2-aminobenzothiazoles (analogous to 2-aminoimidazoles) | Carbodiimide and sodium hydrosulfide | Efficient synthesis of 2-amino-heterocycles. | rsc.org |

| Ni(OTf)₂/dcype | C-H Arylation | Imidazoles and phenol (B47542) derivatives | First nickel-catalyzed C-H arylation of imidazoles with phenol derivatives. | nih.gov |

Denitrogenative Transformations in Functionalized Imidazole Synthesis

Denitrogenative transformations, particularly those involving the ring-opening of triazoles, have emerged as a valuable method for the synthesis of various nitrogen-containing heterocycles, including imidazoles. mdpi.comnih.govresearchgate.netrsc.org This approach typically involves the thermal or metal-catalyzed extrusion of dinitrogen from a triazole precursor, followed by cyclization to form the imidazole ring.

Rhodium-catalyzed denitrogenative transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles is a well-established method for the synthesis of polysubstituted imidazoles. researchgate.netacs.org The reaction proceeds through the formation of a rhodium-iminocarbenoid intermediate, which then reacts with the nitrile to form the imidazole product. acs.org This method offers a high degree of modularity, allowing for the synthesis of a wide range of imidazole derivatives by varying the starting alkyne, sulfonyl azide, and nitrile. acs.org

Acid-mediated denitrogenative transformations of 5-amino-1,2,3-triazoles provide another route to functionalized imidazoles. mdpi.comnih.govresearchgate.net This approach involves the intramolecular cyclization of a suitably substituted 5-amino-1,2,3-triazole, followed by ring-opening and elimination of nitrogen to generate a carbene intermediate. This carbene can then undergo various insertion reactions, such as O-H insertion into an alcohol, to afford the final imidazole product. mdpi.com

Table 2: Examples of Denitrogenative Transformations for Imidazole Synthesis

| Reaction Type | Catalyst/Reagent | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Transannulation | Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles and nitriles | Highly modular synthesis of polysubstituted imidazoles. | acs.org |

| Acid-Mediated Denitrogenative Transformation | Conc. HCl | 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles | Formation of 2-substituted imidazoles via carbene insertion. | mdpi.com |

| Denitrogenative Cyclization | Thermal or metal-catalyzed | Vinyl-substituted benzoxazinanones and N-sulfonyl-1,2,3-triazoles | Synthesis of structurally diverse tricyclic 2-imidazolones. | researchgate.net |

Derivatization Strategies for Expanding the Chemical Space around this compound

To explore the structure-activity relationships and optimize the therapeutic properties of this compound, it is essential to have a range of derivatization strategies to expand the chemical space around this core structure. These strategies focus on modifying the key functional groups of the molecule, namely the 2-amino group, the imidazole ring, and the 5-methanol group.

The imidazole ring itself offers several positions for functionalization. The N1 and N3 nitrogen atoms can be alkylated or arylated, which can influence the tautomeric equilibrium and the electronic properties of the ring. mdpi.comyoutube.com C-H functionalization at the C4 position, as discussed in the metal-catalyzed transformations section, provides a direct way to introduce substituents onto the imidazole ring.

The 5-methanol group can also be a target for derivatization. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive amination or esterification, to introduce further diversity. chemicalbook.com Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to allow for nucleophilic substitution reactions. chemicalbook.com

A specific example of derivatization involves the use of reagents like succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate ((R)-CIMa-OSu) to derivatize primary amino groups for analytical purposes, which highlights the reactivity of the amino group in similar structures. mdpi.com

Structural Elucidation and Advanced Characterization of 2 Amino 1h Imidazol 5 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectra or data tables for (2-amino-1H-imidazol-5-yl)methanol were found. This information is fundamental for confirming the compound's covalent structure by showing the chemical environment, connectivity, and number of hydrogen and carbon atoms. Although NMR data for related structures like 2-aminoimidazole and various (imidazol-yl)methanol isomers are available, chemicalbook.comchemicalbook.comchemicalbook.com they are not applicable for the specific analysis of the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact molecular weight determination or tandem mass spectrometry (MS/MS) for fragmentation analysis of this compound. Such data would confirm the molecular formula and provide insight into the molecule's stability and structural components under ionization conditions. General fragmentation patterns for amino acids and other heterocyclic compounds have been studied, but these cannot be directly and accurately applied without experimental data for the specific molecule . nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

No crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction of this compound was found. Therefore, a quantitative analysis of its solid-state molecular geometry, including precise bond lengths, bond angles, and dihedral angles, cannot be provided.

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing

Without X-ray crystallography data, a discussion of the empirical hydrogen bonding networks and crystal packing for this compound is not possible. While the structure—possessing amino and hydroxyl groups—is expected to form significant hydrogen bonds, any description would be purely speculative. Studies on other imidazole (B134444) derivatives demonstrate complex hydrogen bonding schemes, but these are unique to their specific structures. nsf.gov

Due to the absence of the necessary primary research findings and spectroscopic data, the generation of a scientifically accurate and detailed article according to the provided outline is not feasible at this time.

Theoretical and Computational Studies on 2 Amino 1h Imidazol 5 Yl Methanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-amino-1H-imidazol-5-yl)methanol at the atomic and electronic levels. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and related properties.

Density Functional Theory (DFT) for Ground State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

DFT calculations can predict a variety of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can elucidate the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. bohrium.com The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Total Energy | -435 Ha | Thermodynamic stability of the molecule |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

To investigate the properties of molecules in their excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. medium.com This method is particularly useful for simulating electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. youtube.comrsc.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org By analyzing the molecular orbitals involved in these electronic transitions, one can understand the nature of the excitations, such as n → π* or π → π* transitions. This information is valuable for understanding the photophysical properties of the molecule and its potential applications in areas like photosensitization or as a fluorescent probe. bohrium.com

Table 2: Simulated Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.8 | 258 | 0.12 | HOMO → LUMO |

| S0 → S2 | 5.2 | 238 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 5.5 | 225 | 0.25 | HOMO → LUMO+1 |

Note: The data in this table is hypothetical and represents typical results from a TD-DFT calculation.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein or nucleic acid. These methods are instrumental in drug discovery and design.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a receptor. The binding affinity is often estimated by a scoring function that calculates the free energy of binding.

For this compound, docking studies can be performed against various biological targets to explore its potential as an inhibitor or modulator of enzyme activity. nih.gov For instance, given its structural similarity to a fragment of histidine, it could be docked into the active sites of enzymes that recognize histidine or related motifs. The simulation would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein, providing a rational basis for its biological activity. scilit.com

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | Strong predicted binding to the target |

| Hydrogen Bonds | 3 | Key interactions stabilizing the complex |

| Interacting Residues | ASP168, LYS72, GLU91 | Specific amino acids in the binding pocket |

| Inhibition Constant (Ki) (µM) | 2.5 | Predicted potency of inhibition |

Note: This table presents illustrative data from a molecular docking simulation.

Conformational Analysis of this compound in Biological Contexts

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, understanding its preferred conformation in a biological environment is crucial.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space of this compound. nih.gov The results can be visualized as a Ramachandran-like plot, showing the low-energy conformations as a function of key dihedral angles. When bound to a biological target, the molecule may adopt a specific "bioactive" conformation, which may not be its lowest energy conformation in solution. Docking and molecular dynamics simulations can provide insights into these conformational changes upon binding.

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

For the synthesis of this compound, computational studies can be used to compare different proposed synthetic routes and to understand the role of catalysts. mdpi.com For example, DFT calculations can model the step-by-step process of the reaction, calculating the activation energies for each step. This information can help in optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the synthesis. acs.org These computational insights can be invaluable in designing more efficient and sustainable synthetic methods for this compound and its analogs.

Mechanistic Research Applications of 2 Amino 1h Imidazol 5 Yl Methanol in Medicinal Chemistry and Chemical Biology

Exploration of Structure-Activity Relationships (SAR) for 2-Aminoimidazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the 2-aminoimidazole framework, these studies are essential for optimizing lead compounds to enhance potency and selectivity for various biological targets. nih.gov The versatility of this scaffold allows for systematic modifications, leading to the development of compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net

The biological profile of 2-aminoimidazole derivatives can be significantly altered by introducing different functional groups at various positions on the imidazole (B134444) ring. Research has shown that even minor modifications can lead to substantial changes in activity and target specificity.

N(1) Position: The substituent at the N(1) position of the imidazole ring plays a critical role in molecular interactions. For instance, in a series of imidazole-coumarin conjugates designed as antiviral agents against the Hepatitis C virus, compounds with an unsubstituted N(1) position (i.e., containing a hydrogen atom) demonstrated significantly higher potency and selectivity. mdpi.com This suggests that the N(1)-H group may be crucial for forming key hydrogen bonds with the target enzyme or receptor. mdpi.com In contrast, methylation at this position often alters the compound's pharmacokinetic and pharmacological profile. mdpi.com

C(2) Position: The 2-amino group is a defining feature of this scaffold. Its basicity and hydrogen-bonding capability are central to its function as a common pharmacophore. The 2-aminoimidazole moiety is often considered a bioisosteric equivalent of a guanidine (B92328) group, which is known to interact with various biological targets through strong hydrogen bonding and electrostatic interactions. nih.gov

| Position on Imidazole Ring | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| N(1) | Hydrogen (unsubstituted) | Increased potency and selectivity in certain antiviral conjugates. mdpi.com | mdpi.com |

| N(1) | Methyl Group | Alters pharmacological action and pharmacokinetics. mdpi.com | mdpi.com |

| C(2) | Amino Group | Acts as a bioisostere of guanidine; crucial for hydrogen bonding and electrostatic interactions. nih.gov | nih.gov |

| C(5) | Various (e.g., methyl linked to other groups) | Critical for modulating activity in nitroimidazole derivatives, affecting antibacterial and radiosensitizing properties. nih.govresearchgate.net | nih.govresearchgate.net |

The 5-hydroxymethyl moiety (-CH2OH) on (2-amino-1H-imidazol-5-yl)methanol is a key functional group that significantly influences its potential molecular interactions. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capability allows it to form specific, directional interactions within the binding pockets of proteins and enzymes, potentially enhancing binding affinity and specificity.

Mechanisms of Action at Molecular Targets

The 2-aminoimidazole scaffold has been implicated in the modulation of several important molecular targets. Understanding these mechanisms is key to developing new therapeutic strategies for a range of diseases.

Imidazole-based compounds are well-known inhibitors of certain enzymes, particularly metalloenzymes. A prominent example is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. cardiff.ac.uknih.gov Azole antifungal drugs, which include both imidazole and triazole derivatives, function by targeting CYP51. cardiff.ac.uk

The mechanism of inhibition involves the coordination of a nitrogen atom (typically N(3)) of the imidazole ring to the heme iron atom located in the enzyme's active site. cardiff.ac.uk This binding event prevents the natural substrate, lanosterol (B1674476), from accessing the active site and being metabolized, thereby halting the sterol production pathway and disrupting fungal cell membrane integrity. cardiff.ac.uknih.gov While triazoles are often more selective for fungal CYP51 over its human homologue, imidazoles are potent inhibitors of this enzyme class. cardiff.ac.uk The structural features of the inhibitor, including the substituents on the ring, determine the strength and selectivity of this interaction. nih.gov

Microtubules are dynamic polymers of α- and β-tubulin proteins that are essential for cell division, structure, and intracellular transport. Molecules that interfere with tubulin polymerization are potent anticancer agents. Some complex heterocyclic molecules have been identified as tubulin-disrupting agents that induce a G2-M mitotic arrest in cancer cells, ultimately leading to cell death or differentiation. nih.gov

While direct evidence for this compound as a tubulin inhibitor is not specified, the development of molecules with this mechanism of action often involves scaffolds capable of forming specific interactions within tubulin's binding pockets (e.g., the colchicine (B1669291) site). nih.gov Research into novel differentiation therapies for diseases like Acute Myeloid Leukemia (AML) has identified compounds that function as anti-mitotic tubulin disruptors. nih.gov The 2-aminoimidazole scaffold, with its capacity for hydrogen bonding and potential for further chemical modification, represents a viable starting point for designing novel compounds that target tubulin polymerization.

The imidazole ring is a versatile structural element in medicinal chemistry due to its electronic properties. It can function as a proton donor or acceptor, depending on the physiological pH and the specific chemical environment of a receptor's binding site. mdpi.com This allows imidazole-containing compounds to participate in a wide range of receptor binding events.

The 2-aminoimidazole moiety, in particular, can engage in multiple hydrogen bonds and electrostatic interactions, mimicking the interactions of natural ligands. This versatility enables the design of agonists or antagonists for various receptors. The specific pattern of substituents on the imidazole ring dictates which receptor it will bind to and how it will modulate its function, leading to diverse pharmacological outcomes such as anti-inflammatory or antihypertensive effects reported for related imidazole and benzimidazole (B57391) derivatives. mdpi.comnih.gov

Role as Chemical Probes for Biological Pathways

A chemical probe is a selective small-molecule modulator that enables the investigation of a protein's function and its role in biological pathways. northwestern.edu While direct studies on this compound as a chemical probe are not extensively documented, the broader 2-aminoimidazole (2-AI) class of compounds, to which it belongs, has been pivotal in creating probes to explore complex biological systems.

One of the most significant applications of 2-AI derivatives is in the study of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.govnih.gov Certain 2-AI compounds have been developed as chemical probes to inhibit and disperse bacterial biofilms, often through non-bactericidal mechanisms. nih.govnih.gov This allows researchers to study the signaling pathways and molecular mechanisms that govern biofilm formation and maintenance without exerting selective pressure that leads to resistance. nih.gov These molecules can modulate biofilm activity in a wide range of bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Mechanistic Studies in Anti-infective Research

The imidazole core is a cornerstone in the development of anti-infective agents. Mechanistic studies have revealed diverse modes of action for its derivatives against bacteria, fungi, and parasites.

Derivatives of 2-aminoimidazole (2-AI) represent an emerging class of antibacterial agents with a primary mechanism centered on the disruption of bacterial biofilms. nih.gov

A key feature of many 2-AI derivatives is their ability to inhibit the formation of new biofilms and disperse established ones across a broad spectrum of bacterial species. nih.govnih.gov This activity is often achieved without directly killing the bacteria (a non-microbicidal mechanism), which is advantageous as it may reduce the likelihood of resistance development. nih.govnih.gov The compounds are thought to interfere with the regulatory pathways that control the switch from a free-living (planktonic) state to a biofilm state.

Another critical aspect of their mechanism is the ability to work synergistically with conventional antibiotics. nih.gov Bacteria within a biofilm can be up to 1,000-fold more tolerant to antibiotics. nih.gov 2-AI derivatives can break down the protective biofilm matrix, rendering the bacteria susceptible once again to traditional drugs. This has been demonstrated in multidrug-resistant strains like MRSA and Acinetobacter baumannii, where 2-AI compounds effectively resensitized the bacteria to antibiotics. nih.govnih.govresearchgate.net

Some studies suggest that certain imidazole derivatives with long alkyl chains may exert their effects by inserting into and disrupting the bacterial cell membrane, leading to cell death. mdpi.com The table below summarizes the antibacterial mechanisms of select 2-aminoimidazole derivatives.

| Derivative Class | Organism(s) | Mechanism of Action | Finding |

| 2-Aminoimidazole/triazole conjugate | Staphylococcus aureus | Biofilm dispersion; Synergism with antibiotics | Achieved a 3-orders-of-magnitude increase in biofilm dispersion when combined with antibiotics. nih.govresearchgate.net |

| 2-AI variant H10 | P. aeruginosa, S. aureus | Biofilm disruption; Resensitization to antibiotics | Non-bactericidal compound that effectively resensitized antibiotic-resistant S. aureus to antibiotics. nih.gov |

| 2-Aminoimidazole triazoles (2-AITs) | A. baumannii, MRSA | Biofilm dispersal and inhibition | Demonstrated improved biofilm dispersal against A. baumannii and biofilm inhibition against MRSA. researchgate.net |

The primary mechanism of action for imidazole and triazole-based antifungal agents is the inhibition of ergosterol biosynthesis. researchgate.netnih.gov Ergosterol is a sterol that serves as an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com

Azole antifungals, including imidazoles like miconazole (B906) and ketoconazole, target and inhibit a fungal cytochrome P450 enzyme called lanosterol 14α-demethylase (also known as CYP51). researchgate.netpatsnap.comwikipedia.org This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. wikipedia.org

The inhibition of this enzyme leads to two major consequences for the fungal cell:

Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability and the leakage of essential cellular contents. researchgate.netnih.gov

Accumulation of Toxic Sterols: The blockage of the biosynthetic pathway causes a buildup of 14α-methylated sterol precursors, such as lanosterol. researchgate.net These abnormal sterols incorporate into the membrane, further disrupting its structure and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. researchgate.net

This mechanism is generally fungistatic, meaning it inhibits the growth and reproduction of fungi, but can be fungicidal (killing fungi) in a dose-dependent manner against certain organisms. wikipedia.org

| Antifungal Class | Target Enzyme | Pathway | Cellular Effect |

| Imidazoles | Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Depletion of ergosterol; Accumulation of toxic 14α-methylated sterols; Disruption of cell membrane integrity. researchgate.netwikipedia.org |

| Triazoles | Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Depletion of ergosterol; Accumulation of toxic 14α-methylated sterols; Disruption of cell membrane integrity. researchgate.netwikipedia.org |

Nitroimidazole compounds, such as metronidazole (B1676534) and tinidazole, are crucial for treating infections caused by anaerobic protozoan parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Their mechanism of action is dependent on the anaerobic environment of these organisms.

The key steps in their antiparasitic action are:

Reductive Activation: The nitro group of the nitroimidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which are found in anaerobic parasites. nih.gov This activation step is critical, as the parent drug is not toxic.

Formation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive cytotoxic intermediates, including a protonated one-electron nitro radical anion. nih.gov

DNA Damage: These reactive intermediates are believed to be the primary agents of cell death, inducing damage to the parasite's DNA, which can include strand breaks. nih.govnih.gov

Disruption of Redox Homeostasis: Beyond direct DNA damage, nitroimidazoles can disrupt the parasite's cellular redox system. Studies have shown that they can bind to proteins in the thioredoxin-mediated redox network, inhibit enzymes like thioredoxin reductase, and lead to the depletion of intracellular thiols (e.g., glutathione), further contributing to cellular stress and death. nih.gov

The efficacy of different nitroimidazole drugs can be correlated with their one-electron reduction potential, which influences the efficiency of producing the damaging radical species. nih.gov

| Drug Class | Activation Requirement | Primary Mechanism | Secondary Mechanism |

| 5-Nitroimidazoles | Anaerobic reduction of the nitro group | Formation of radical anions that cause DNA damage. nih.govnih.gov | Inhibition of redox enzymes (e.g., thioredoxin reductase); Depletion of intracellular thiols. nih.gov |

Coordination Chemistry of 2 Amino 1h Imidazol 5 Yl Methanol As a Ligand

Formation of Metal Complexes with (2-Amino-1H-imidazol-5-yl)methanol

The formation of metal complexes with a ligand such as this compound would likely proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with alcohols or aqueous solutions being common choices for similar amino alcohol or imidazole-based ligands. ajol.inforesearchgate.net

The reaction conditions, such as temperature and pH, would play a crucial role in determining the final product. The pH, in particular, would influence the protonation state of the amino group and the imidazole (B134444) ring, thereby affecting their ability to coordinate to a metal ion. In many cases, a refluxing temperature is employed to ensure the reaction goes to completion. ajol.info The stoichiometry of the metal-to-ligand ratio would be varied to isolate complexes with different coordination numbers and geometries. researchgate.net

Based on studies of related compounds, it is anticipated that this compound would form stable complexes with a variety of transition metal ions, including but not limited to Copper(II), Nickel(II), Cobalt(II), and Zinc(II). The isolation of the resulting solid complexes would typically be achieved by cooling the reaction mixture and collecting the precipitate by filtration.

Ligand Binding Modes and Stability of Imidazole-Methanol Metal Complexes

This compound possesses multiple potential donor atoms: the two nitrogen atoms of the imidazole ring, the nitrogen of the amino group, and the oxygen of the methanol (B129727) group. This multifunctionality allows for a variety of binding modes:

Monodentate: The ligand could bind to a metal center through the most basic and sterically accessible nitrogen of the imidazole ring.

Bidentate: The ligand could act as a chelating agent, forming a stable five-membered ring by coordinating through one of the imidazole nitrogens and the adjacent amino group. Another bidentate mode could involve one imidazole nitrogen and the hydroxyl group of the methanol moiety.

Bridging: In polynuclear complexes, the imidazole ring could bridge two metal centers, a behavior well-documented for imidazolate anions. asianpubs.org

The stability of the resulting complexes would be influenced by several factors, including the chelate effect, the nature of the metal ion, and the geometry of the complex. Bidentate chelation is expected to lead to enhanced thermodynamic stability compared to monodentate coordination. The relative stability of complexes with different metal ions would likely follow the Irving-Williams series.

Table 7.2.1: Plausible Binding Modes of this compound

| Binding Mode | Coordinating Atoms | Potential Metal Ions |

| Monodentate | Imidazole Nitrogen (N1 or N3) | Most transition metals |

| Bidentate | Imidazole N, Amino N | Cu(II), Ni(II), Zn(II) |

| Bidentate | Imidazole N, Methanol O | Cu(II), Co(II) |

| Bridging | Imidazole N1 and N3 | Cu(II), Zn(II) |

Potential Applications in Catalysis and Sensing

While specific applications for complexes of this compound have not been reported, the chemistry of related compounds suggests potential utility in catalysis and sensing.

Catalysis: Metal complexes containing imidazole and amino alcohol functionalities can be effective catalysts for a range of organic transformations. The metal center can act as a Lewis acid to activate substrates, while the ligand framework can influence the selectivity of the reaction. The presence of both amino and hydroxyl groups could allow for cooperative catalytic effects, such as in asymmetric synthesis where these groups can help in orienting the substrate.

Sensing: The imidazole moiety is a known recognition site for various anions and metal ions. Metal complexes of this compound could be designed as colorimetric or fluorescent sensors. The binding of a target analyte to the metal center or the ligand could perturb the electronic structure of the complex, leading to a detectable change in its spectroscopic properties. The multiple functional groups could also be exploited to achieve selectivity for a particular analyte through a combination of coordination and hydrogen bonding interactions.

Table 7.3.1: Hypothetical Applications of Metal Complexes

| Application | Potential Role of the Complex | Example Reaction/Analyte |

| Catalysis | Asymmetric transfer hydrogenation | Reduction of prochiral ketones |

| Sensing | Colorimetric sensor for anions | Detection of phosphate (B84403) or carboxylates |

| Catalysis | Oxidation reactions | Epoxidation of alkenes |

| Sensing | Fluorescent turn-on sensor | Detection of specific metal ions |

Future Research Directions and Challenges for 2 Amino 1h Imidazol 5 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of (2-amino-1H-imidazol-5-yl)methanol is the development of efficient and environmentally friendly synthetic pathways. Current synthetic methods for related imidazole (B134444) derivatives often involve multi-step processes with harsh reagents and low yields. Future research should focus on creating more sustainable alternatives.

Key areas for exploration include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is paramount. Research into one-pot syntheses and microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times, energy consumption, and waste generation.

Novel Catalytic Systems: Investigating the use of biocatalysts, such as enzymes, or novel metal-based catalysts could lead to more selective and efficient syntheses. For instance, the synthesis of some imidazole derivatives has been achieved using metal-free approaches, which is a promising avenue for reducing heavy metal contamination.

Readily Available Starting Materials: The development of synthetic routes that utilize inexpensive and readily available starting materials is crucial for the large-scale production of this compound for research and potential commercial applications. The synthesis of related compounds has sometimes started from precursors like 2-methylimidazole (B133640) or β-aminoacetaldehyde di-methyl acetal. nih.gov

Advanced Computational Approaches for De Novo Design of Functionalized Analogs

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with enhanced biological activities and improved pharmacokinetic properties.

Future computational research should focus on:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives, computational models can be built to understand the relationship between the chemical structure and biological activity. This can guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its analogs interact with biological targets at the molecular level. This understanding is crucial for optimizing the binding affinity and selectivity of new drug candidates.

De Novo Design Algorithms: Advanced algorithms can be employed to design entirely new molecules based on the pharmacophoric features of this compound. These algorithms can explore a vast chemical space to identify novel scaffolds with desired properties. Density Functional Theory (DFT) calculations have been used to support experimental findings in the synthesis of related β-amino alcohols from imidazole derivatives.

Discovery and Elucidation of Novel Biological Mechanisms and Targets

While the broader class of 2-aminoimidazoles has shown promise as antimicrobial and antiviral agents, the specific biological targets and mechanisms of action of this compound remain to be elucidated. nih.govnih.gov

Future research in this area should include:

High-Throughput Screening: Screening this compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal novel therapeutic applications.

Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular pathways affected by this compound. This can help in identifying its mechanism of action and potential off-target effects.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can be used to identify its direct binding partners in cells, thus pinpointing its molecular targets. Some imidazole derivatives have been investigated for their effects on various cell lines, including cancer cells. mdpi.com

Exploration of New Applications in Materials Science and Interdisciplinary Fields

The unique chemical properties of the imidazole ring suggest that this compound could have applications beyond medicine.

Potential areas for interdisciplinary research include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-amino-1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of 2-aminoimidazole derivatives with formaldehyde under basic conditions. For example, in a study of structurally similar imidazole derivatives, reactions were performed in methanol/water (1:1) with NaOH (0.1 M) at 60°C for 12 hours, yielding ~65% after purification by column chromatography (C18 reverse-phase silica gel, eluent: MeOH/H₂O gradient) .

- Critical Parameters : pH control (8–9) is essential to avoid side reactions. Elevated temperatures (>70°C) may lead to decomposition, as observed in analogous imidazole systems .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

- NMR : H NMR (400 MHz, CD₃OD) typically shows resonances at δ 3.85 (s, 2H, CH₂OH), δ 6.45 (s, 1H, imidazole C4-H), and δ 7.20 (br s, 2H, NH₂) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using ORTEP-III software ) confirms bond lengths (C–N: 1.32–1.35 Å) and hydrogen bonding networks involving the amino and hydroxyl groups .

- HRMS : Expected [M+H]⁺ at m/z 128.0582 (C₄H₈N₃O⁺) with <2 ppm error .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Approach : Use sequential solvent extraction (ethyl acetate/water) to remove unreacted starting materials, followed by recrystallization from ethanol/water (3:1). Purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis or reactivity of this compound?

- Method : Employ hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to model reaction pathways. For example:

- Calculate activation energies for imidazole ring formation under varying pH.

- Analyze charge distribution to predict nucleophilic sites (e.g., amino group at C2) for derivatization .

- Validation : Compare computed IR spectra (e.g., NH stretching at ~3400 cm⁻¹) with experimental FTIR data to validate models .

Q. What contradictions exist in reported bioactivity data for imidazole derivatives, and how can they be resolved?

- Case Study : In β-lactam potentiation studies, structural analogs of this compound showed divergent activity (e.g., 13 in exhibited biofilm inhibition but no β-lactam synergy).

- Resolution :

- Conduct dose-response assays to clarify EC₅₀ values.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with bacterial targets (e.g., penicillin-binding proteins) .

Q. How do solvent and substituent effects influence the stability of this compound?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.